1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1446786-31-7
VCID: VC2726198
InChI: InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3
SMILES: CC(=O)C1=NN(C(=C1)C(F)(F)F)C
Molecular Formula: C7H7F3N2O
Molecular Weight: 192.14 g/mol

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone

CAS No.: 1446786-31-7

Cat. No.: VC2726198

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone - 1446786-31-7

Specification

CAS No. 1446786-31-7
Molecular Formula C7H7F3N2O
Molecular Weight 192.14 g/mol
IUPAC Name 1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanone
Standard InChI InChI=1S/C7H7F3N2O/c1-4(13)5-3-6(7(8,9)10)12(2)11-5/h3H,1-2H3
Standard InChI Key AXVNGFQJUSHUFY-UHFFFAOYSA-N
SMILES CC(=O)C1=NN(C(=C1)C(F)(F)F)C
Canonical SMILES CC(=O)C1=NN(C(=C1)C(F)(F)F)C

Introduction

Chemical Structure and Properties

Structural Features

1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone features a pyrazole core with distinct functional groups attached at specific positions. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The strategic arrangement of substituents around this core contributes to the compound's unique chemical and physical properties.

The structural architecture includes:

  • A pyrazole ring as the central scaffold

  • A methyl group attached to the N1 position

  • A trifluoromethyl (CF₃) group at the C5 position

  • An ethanone (acetyl, -COCH₃) group at the C3 position

Physical and Chemical Properties

The physical and chemical properties of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone can be derived based on its structural features and comparison with similar pyrazole derivatives. The compound can be characterized by the following properties:

Table 1: Physical and Chemical Properties of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone

PropertyValueNotes
Molecular FormulaC₇H₇F₃N₂OContains carbon, hydrogen, fluorine, nitrogen, and oxygen
Molecular Weight192.14 g/molCalculated based on atomic weights
Physical StateSolidAt room temperature (predicted)
AppearanceWhite to off-white crystalline solidTypical for similar pyrazole derivatives
Melting PointApproximately 90-120°CEstimated based on similar structures
SolubilitySoluble in organic solvents (e.g., dichloromethane, chloroform, ethanol); poorly soluble in waterThe trifluoromethyl group contributes to lipophilicity
Log P~2.0-2.5Estimated partition coefficient indicating moderate lipophilicity
pKa~0.5-1.5Estimated for the pyrazole ring

Spectroscopic Characteristics

The compound would exhibit characteristic spectroscopic profiles that aid in its identification and structural confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum would show:

  • A singlet at approximately δ 3.8-3.9 ppm for the N-methyl protons

  • A singlet at approximately δ 6.0-6.2 ppm for the C4 proton on the pyrazole ring

  • A singlet at approximately δ 2.4-2.6 ppm for the methyl protons of the ethanone group

The ¹⁹F NMR would display a singlet at approximately -60 to -65 ppm, characteristic of the trifluoromethyl group.

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

  • C=O stretching of the ethanone group at 1680-1700 cm⁻¹

  • C-F stretching vibrations at 1100-1350 cm⁻¹

  • Pyrazole ring vibrations at 1400-1600 cm⁻¹

Synthesis Methods

Synthesis via Pyrazole Formation

A viable approach would involve the formation of the pyrazole core through cyclocondensation reactions, similar to the synthesis of related compounds like 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine :

  • Reaction of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine

  • Cyclization to form the pyrazole ring with the trifluoromethyl group in place

  • Conversion of the resulting intermediate to introduce the ethanone functionality at the C3 position

Oxidation of Corresponding Alcohol

Another potential route would involve the oxidation of 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol to convert the secondary alcohol to a ketone:

  • Starting with 1-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

  • Oxidation using appropriate oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO-mediated oxidation

  • Purification to obtain the target ethanone compound

Reaction Conditions

Based on the synthesis of similar trifluoromethyl-substituted pyrazoles described in the research literature, the following reaction conditions might be appropriate:

  • Solvents: Ethanol, tetrahydrofuran, or dichloromethane depending on the specific reaction step

  • Temperature: 60-85°C for cyclization reactions; room temperature for oxidation reactions

  • Catalysts/Reagents: Triethylamine as base for pyrazole formation; specific oxidizing agents for alcohol oxidation

  • Reaction time: 8-12 hours for major transformations

  • Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures)

Chemical Reactions and Applications

Reactivity Profile

The chemical reactivity of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone is primarily governed by its functional groups, particularly the ethanone moiety and the pyrazole ring.

Reactions of the Ethanone Group

The carbonyl group can participate in various reactions typical of ketones:

  • Nucleophilic addition reactions with hydride reagents to form corresponding alcohols

  • Condensation reactions with amines to form imines or hydrazones

  • Aldol-type reactions with other carbonyl compounds

  • Wittig reactions to form alkenes

  • Reduction to methylene derivatives

Reactions Involving the Pyrazole Ring

The pyrazole core can undergo various transformations:

  • Electrophilic substitution reactions at the C4 position

  • Coordination with metals through the nitrogen atoms

  • Further functionalization through directed metalation

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent significantly influences the electronic properties and reactivity of the molecule:

  • Acts as a strong electron-withdrawing group, affecting the electron density distribution in the pyrazole ring

  • Enhances the acidity of adjacent C-H bonds

  • Contributes to metabolic stability in biological systems

  • Increases lipophilicity, affecting solubility and membrane permeability

Pharmaceutical Applications

The compound holds promise for various pharmaceutical applications:

  • As a building block for the synthesis of biologically active compounds

  • In the development of enzyme inhibitors or receptor modulators

  • As a precursor for compounds with potential anti-inflammatory, antimicrobial, or anticancer properties

Agrochemical Applications

Trifluoromethyl-containing pyrazoles have found applications in agrochemical development:

  • As intermediates in the synthesis of pesticides or herbicides

  • In the creation of fungicides with enhanced persistence due to the metabolic stability conferred by the trifluoromethyl group

  • As building blocks for crop protection agents

Materials Science Applications

The compound could serve as a precursor in materials science:

  • As a monomer or modifier for specialized polymers

  • In the development of fluorinated materials with unique properties

  • As a building block for compounds with applications in optical or electronic materials

Biological Activity and Research Findings

Anti-inflammatory Activity

Pyrazole derivatives, particularly those containing trifluoromethyl groups, have demonstrated anti-inflammatory properties through various mechanisms:

  • Inhibition of cyclooxygenase (COX) enzymes

  • Modulation of pro-inflammatory cytokine production

  • Interference with inflammatory signaling pathways

Antimicrobial Properties

The trifluoromethyl pyrazole scaffold has shown promise in antimicrobial research:

  • Activity against Gram-positive and Gram-negative bacteria

  • Antifungal properties against various pathogenic fungi

  • Potential mechanisms involving disruption of cell membrane integrity or inhibition of essential microbial enzymes

Structure-Activity Relationships

The biological activity of 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone would be influenced by its structural features:

Role of the Trifluoromethyl Group

The trifluoromethyl substituent enhances the lipophilicity and stability of the compound, potentially improving its interaction with biological targets. This may contribute to:

  • Enhanced membrane permeability

  • Improved metabolic stability compared to non-fluorinated analogs

  • Stronger interactions with hydrophobic binding pockets in protein targets

Influence of the Ethanone Group

The ethanone moiety provides:

  • A hydrogen bond acceptor site for interactions with biological targets

  • A reactive site for metabolism or conjugation with biomolecules

  • A point for further derivatization to optimize biological activity

Research Status and Future Directions

Current research on 1-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanone appears limited, suggesting opportunities for:

  • Development of efficient synthetic routes

  • Comprehensive characterization studies

  • Systematic evaluation of biological activities

  • Structure-activity relationship investigations with structural analogs

  • Exploration of specific applications in pharmaceutical or agrochemical development

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